molecular formula C22H29N3O3S2 B2871183 2-(benzylsulfanyl)-N-{3-[(4-phenylpiperazin-1-yl)sulfonyl]propyl}acetamide CAS No. 1020981-10-5

2-(benzylsulfanyl)-N-{3-[(4-phenylpiperazin-1-yl)sulfonyl]propyl}acetamide

Cat. No.: B2871183
CAS No.: 1020981-10-5
M. Wt: 447.61
InChI Key: SKTJQXBHRYTDMZ-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-N-{3-[(4-phenylpiperazin-1-yl)sulfonyl]propyl}acetamide is a synthetic small molecule of significant interest in medicinal chemistry research, designed by integrating distinct pharmacophoric elements. Its structure features a sulfonamide moiety linked to a phenylpiperazine group, a configuration recognized for its potential in targeting enzyme systems . Concurrently, the acetamide core with a benzylsulfanyl substitution is a scaffold associated with various biological activities . This deliberate molecular architecture makes it a compelling candidate for investigating multi-target therapeutic strategies, particularly in areas such as anti-inflammatory and analgesic agent development, where compounds with similar functional groups have shown promise as multifunctional enzyme inhibitors . Researchers can utilize this compound as a key chemical tool for probing structure-activity relationships (SAR), conducting high-throughput screening assays, and exploring novel mechanisms of action in hit-to-lead optimization campaigns. It is supplied as a high-purity material to ensure reproducible results in experimental models. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-benzylsulfanyl-N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3S2/c26-22(19-29-18-20-8-3-1-4-9-20)23-12-7-17-30(27,28)25-15-13-24(14-16-25)21-10-5-2-6-11-21/h1-6,8-11H,7,12-19H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTJQXBHRYTDMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCCNC(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-{3-[(4-phenylpiperazin-1-yl)sulfonyl]propyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzylthio Intermediate: The benzylthio group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a benzyl halide under basic conditions.

    Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group is incorporated through a nucleophilic substitution reaction involving a suitable piperazine derivative and a phenyl halide.

    Coupling with the Sulfonylpropylacetamide Backbone: The final step involves coupling the benzylthio and phenylpiperazine intermediates with a sulfonylpropylacetamide precursor under appropriate conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N-{3-[(4-phenylpiperazin-1-yl)sulfonyl]propyl}acetamide undergoes various types of chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the sulfonyl group, using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated aromatic compounds, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced sulfonyl derivatives.

    Substitution: Various substituted phenylpiperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-{3-[(4-phenylpiperazin-1-yl)sulfonyl]propyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and triggering downstream biological effects. For instance, the phenylpiperazine moiety may interact with neurotransmitter receptors, while the sulfonyl group can form covalent bonds with enzyme active sites, inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylthio)-N-(3-(4-methylpiperazin-1-yl)sulfonyl)propyl)acetamide
  • 2-(benzylthio)-N-(3-(4-ethylpiperazin-1-yl)sulfonyl)propyl)acetamide
  • 2-(benzylthio)-N-(3-(4-isopropylpiperazin-1-yl)sulfonyl)propyl)acetamide

Uniqueness

Compared to similar compounds, 2-(benzylsulfanyl)-N-{3-[(4-phenylpiperazin-1-yl)sulfonyl]propyl}acetamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the phenylpiperazine moiety, in particular, distinguishes it from other derivatives, potentially enhancing its interaction with biological targets and its overall efficacy in various applications.

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